molecular formula C9H10N4O2 B11894214 Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate

Cat. No.: B11894214
M. Wt: 206.20 g/mol
InChI Key: NDWJPRPNKXZPNV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl carbamate with 2-aminopyridine derivatives in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate stands out due to its unique combination of chemical stability and biological activity. Its ethyl carbamate moiety provides additional functionalization possibilities, making it a versatile compound for various applications .

Biological Activity

Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound belongs to the imidazopyridine class, characterized by a fused imidazole and pyridine structure. This configuration contributes to its unique chemical properties and biological activities, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

  • Modulation of Receptor Activity : The compound has been reported to interact with GABA A receptors, potentially influencing neurological pathways. This interaction may lead to therapeutic effects in conditions such as anxiety and epilepsy.
  • Antimicrobial and Antiviral Properties : Preliminary studies indicate that this compound exhibits antimicrobial and antiviral activities, suggesting its potential use in treating infections.
  • Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. It may act by targeting specific enzymes and receptors involved in tumor growth and metastasis .

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

  • The compound demonstrated significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM. This indicates a strong potential for further development as an anticancer agent .
Cell LineIC50 Value (μM)Selectivity
MDA-MB-2312.43 - 7.84High
HepG24.98 - 14.65Moderate

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted how modifications to the compound can enhance its biological activity. For instance, variations in substituents on the imidazopyridine scaffold have been shown to affect receptor binding affinity and selectivity, which is crucial for optimizing therapeutic efficacy .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Neurological Disorders : In a study involving animal models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Cancer Treatment : A recent investigation into the compound's effects on breast cancer cells revealed that it not only inhibited cell proliferation but also induced apoptosis through caspase activation at specific concentrations (10 μM), demonstrating its dual role as both an antiproliferative and pro-apoptotic agent .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl N-(1H-imidazo[4,5-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H2,10,11,12,13,14)

InChI Key

NDWJPRPNKXZPNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

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